N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide
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Overview
Description
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide, also known as FQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ is a quinoline-based compound that has a sulfonyl and methanesulfonamide functional group attached to it.
Scientific Research Applications
- Molecular docking studies revealed that it has binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT .
Anti-Cancer Research
Asymmetric Synthesis and Chiral Intermediates
Mechanism of Action
Target of Action
The primary target of this compound is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential in various physiological and pathological processes such as embryogenesis, tissue remodeling, and wound healing.
Mode of Action
It is believed to interact with its target enzyme, inhibiting its activity and thus affecting the degradation of extracellular matrix components .
Biochemical Pathways
The inhibition of Macrophage metalloelastase affects the extracellular matrix degradation pathway. This can have downstream effects on various physiological processes such as tissue remodeling and wound healing .
Pharmacokinetics
Like most small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of the drug, determining how much of the drug reaches the target site.
Result of Action
By inhibiting the activity of Macrophage metalloelastase, this compound can potentially slow down the degradation of extracellular matrix components. This could result in altered tissue remodeling and wound healing processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with the target enzyme .
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-24(20,21)18-14-7-4-12-3-2-10-19(16(12)11-14)25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRLJMRBGDVIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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